2,6-Difluorobenzoic acid
CAS No.: 385-00-2
Cat. No.: VC21193394
Molecular Formula: C7H4F2O2
Molecular Weight: 158.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 385-00-2 |
---|---|
Molecular Formula | C7H4F2O2 |
Molecular Weight | 158.1 g/mol |
IUPAC Name | 2,6-difluorobenzoic acid |
Standard InChI | InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) |
Standard InChI Key | ONOTYLMNTZNAQZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)C(=O)O)F |
Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)O)F |
Melting Point | 159.0 °C |
Introduction
Chemical and Physical Properties
2,6-Difluorobenzoic acid (CAS Number: 385-00-2) is a white to light yellow crystalline powder with a molecular formula of C7H4F2O2 and a molecular weight of 158.10 g/mol . It belongs to the class of fluorinated benzoic acids, which are known for their stability and specific reactivity patterns.
Physical Properties
The compound exhibits specific physical characteristics that make it valuable for various applications. Table 1 summarizes the key physical properties of 2,6-Difluorobenzoic acid.
Chemical Properties
2,6-Difluorobenzoic acid possesses a carboxylic acid functional group that contributes to its acidic nature, with a predicted pKa of 2.34±0.10 . The presence of two fluorine atoms in ortho positions relative to the carboxylic acid group significantly influences its chemical behavior.
Synthesis and Production Methods
Several methods exist for the synthesis of 2,6-Difluorobenzoic acid, with the most common approach involving the hydrolysis of 2,6-Difluorobenzonitrile.
Synthesis from 2,6-Difluorobenzonitrile
This is the primary industrial method for producing 2,6-Difluorobenzoic acid:
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Starting with 2,6-Difluorobenzonitrile
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Hydrolysis using aqueous sodium hydroxide at elevated temperatures
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Acidification with sulfuric acid to precipitate the product
The specific reaction conditions documented include:
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139 g of 2,6-Difluorobenzonitrile
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120 g of sodium hydroxide
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180 g of water (molar ratio 1:3:10)
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Heated to 150°C for 10 hours
The reaction yields approximately 85% of the desired product after recrystallization using a 2:1 ethanol-water mixture .
Alternative Synthesis Methods
Various other approaches to synthesizing 2,6-Difluorobenzoic acid have been documented in the literature, including oxidation of corresponding alcohols or aldehydes, though these are less commonly employed at industrial scales due to efficiency considerations.
Applications and Uses
2,6-Difluorobenzoic acid has a wide range of applications across multiple scientific and industrial domains, leveraging its unique chemical structure and properties.
Pharmaceutical Applications
In pharmaceutical research and development, 2,6-Difluorobenzoic acid serves as:
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A key intermediate in the synthesis of various active pharmaceutical ingredients
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A building block for compounds with potential pharmacological activity
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A component in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which has been investigated as a potential PET agent for imaging B-RafV600E in cancers
The compound has been particularly valuable in creating complex pharmaceutical structures that benefit from the unique electronic and steric properties conferred by the difluorobenzoic acid moiety .
Agricultural Applications
In agricultural chemistry, 2,6-Difluorobenzoic acid is significant as:
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A metabolite of several important insecticides, including diflubenzuron and teflubenzuron
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An intermediate in the synthesis of insecticides and herbicides
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A compound used in the development of propesticides of benzoylphenylureas with documented insecticidal properties
Studies have examined its environmental fate when present as a metabolite, with documented soil half-life (DT50) of approximately 5.7 days, classifying it as non-persistent in soil environments .
Analytical Applications
The compound has proven valuable in analytical chemistry:
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As a standard in gas-liquid chromatography (GLC) procedures
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In environmental monitoring, particularly for the analysis of pesticide residues
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As a derivatizable compound for enhancing detection sensitivity
Research has demonstrated that 2,6-Difluorobenzoic acid can be derivatized with pentafluorobenzyl bromide to form pentafluorobenzyl ester derivatives that are highly sensitive to EC-GLC detection, with detection limits as low as 1.6 picograms per injection .
Analytical Methods
Various analytical techniques have been developed for the detection, quantification, and characterization of 2,6-Difluorobenzoic acid.
Gas-Liquid Chromatography
A sophisticated gas-liquid chromatographic procedure has been developed specifically for the analysis of 2,6-Difluorobenzoic acid at picogram levels from environmental samples such as fortified pond water . The method involves:
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Extraction of residues using ethyl acetate
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Derivatization with pentafluorobenzyl bromide
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Analysis using EC-GLC detection
This method offers several advantages:
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Short reaction time
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Facile removal of excess reagent by evaporation
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No column cleanup required at common fortification levels
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Low toxicity of reagents
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No explosive hazard compared to preparation of methyl ester derivatives using diazomethane
Recoveries from fortified pond water samples demonstrated excellent performance:
Fortification Level (mg/L) | Recovery (%) |
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1.00 | 105 |
0.10 | 105 |
0.02 | 102 |
The detection limit achieved was 1.6 picograms per injection at a signal-to-noise ratio of 3:1 at maximum sensitivity .
Environmental Fate and Metabolism
2,6-Difluorobenzoic acid is particularly significant in environmental studies as a metabolite of several widely used insecticides.
Environmental Persistence
Research data indicates that 2,6-Difluorobenzoic acid has limited persistence in environmental matrices:
Medium | Half-life (DT50) | Classification | Source |
---|---|---|---|
Soil | 5.7 days | Non-persistent | |
Water-sediment systems | 22.7 days | Non-persistent |
Laboratory studies documented in EU 2017 dossiers show soil DT50 ranges of 2.2-11.3 days (normalized) and DT90 ranges of 8.0-48.5 days across six different soil types .
Mobility and Volatility
The compound exhibits specific characteristics related to its environmental mobility:
Property | Value | Classification | Source |
---|---|---|---|
Vapor Pressure | 3466.3 | Highly volatile | |
Henry's Law Constant | 0.015 | Non-volatile | |
Log Octanol-Water Partition Coefficient | 1.43 | Moderate lipophilicity |
These properties influence how 2,6-Difluorobenzoic acid behaves when released into the environment, with implications for its fate and potential environmental impact.
Metabolic Pathways
2,6-Difluorobenzoic acid is a known metabolite formed during the degradation of several benzoylphenylurea insecticides, including diflubenzuron and teflubenzuron . It has been identified as a major fraction (0.133) in soil metabolic pathways of diflubenzuron . Studies on the metabolism of teflubenzuron in rats have also identified 2,6-Difluorobenzoic acid as a significant metabolic product following hydrolysis of the urea bridge in the parent compound .
Hazard Type | Classification | Symbol | Signal Word | Source |
---|---|---|---|---|
General | High (class III) | GHS07 | Warning | |
Skin | Causes skin irritation (H315) | - | - | |
Eye | Causes serious eye irritation (H319) | - | - |
Toxicological Properties
Limited toxicological data is available, with one study indicating:
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